molecular formula C24H52ClNO5P+ B12793665 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine CAS No. 91649-89-7

2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine

Cat. No.: B12793665
CAS No.: 91649-89-7
M. Wt: 501.1 g/mol
InChI Key: UWCMOAPWKNTQRP-XMMPIXPASA-O
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Description

2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine is a synthetic ether lipid. It is structurally characterized by a hexadecyl group attached to the glycerol backbone, with a chlorine atom replacing one of the hydroxyl groups. This compound is part of a broader class of ether lipids known for their biological activities, including roles in cellular signaling and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis using specific lipases yields the desired glycerol derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phosphocholine derivatives, oxidized products, and hydrolyzed glycerol derivatives .

Scientific Research Applications

2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ether lipid chemistry and reactions.

    Biology: Investigated for its role in cellular signaling and membrane dynamics.

    Medicine: Explored for potential therapeutic applications, including anti-cancer properties and as a drug delivery vehicle.

    Industry: Utilized in the formulation of specialized lipid-based products.

Mechanism of Action

The mechanism of action of 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine involves its incorporation into cellular membranes, where it can influence membrane fluidity and signaling pathways. It interacts with specific molecular targets, such as lipid rafts and membrane-bound receptors, to exert its biological effects. These interactions can lead to changes in cellular processes, including apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
  • 1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine
  • 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine

Uniqueness

2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to other ether lipids. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

CAS No.

91649-89-7

Molecular Formula

C24H52ClNO5P+

Molecular Weight

501.1 g/mol

IUPAC Name

2-[[(2S)-3-chloro-2-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-24(22-25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1

InChI Key

UWCMOAPWKNTQRP-XMMPIXPASA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@@H](COP(=O)(O)OCC[N+](C)(C)C)CCl

Canonical SMILES

CCCCCCCCCCCCCCCCOC(COP(=O)(O)OCC[N+](C)(C)C)CCl

Origin of Product

United States

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